Bisbenzimide

Cell permeability Live-cell imaging Fluorescent DNA stain

Bisbenzimide (CAS 23491-52-3), also known as Hoechst 33342 or HOE 33342, is a synthetic bis-benzimidazole fluorochrome that binds selectively to adenine‑thymine (A‑T)-rich regions in the minor groove of double‑stranded DNA. The free base exhibits an excitation maximum of approximately 350 nm and, upon DNA binding, an emission maximum near 461 nm, producing bright blue fluorescence.

Molecular Formula C27H28N6O
Molecular Weight 452.6 g/mol
CAS No. 23491-52-3
Cat. No. B1673329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisbenzimide
CAS23491-52-3
Synonyms2,5'-bi-1h-benzimidazole, 2'-(4-ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-, trihydrochloride
bisbenzimide ethoxide trihydrochloride
bisbenzimide h 33342
H33342
HOE 33342
HOE-33342
Hoechst 33342
Hoechst33342
Molecular FormulaC27H28N6O
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
InChIInChI=1S/C27H28N6O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31)
InChIKeyPRDFBSVERLRRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bisbenzimide (Hoechst 33342, CAS 23491-52-3) Procurement-Focused Baseline Overview


Bisbenzimide (CAS 23491-52-3), also known as Hoechst 33342 or HOE 33342, is a synthetic bis-benzimidazole fluorochrome that binds selectively to adenine‑thymine (A‑T)-rich regions in the minor groove of double‑stranded DNA . The free base exhibits an excitation maximum of approximately 350 nm and, upon DNA binding, an emission maximum near 461 nm, producing bright blue fluorescence . Structurally, it differs from the closely related Hoechst 33258 (CAS 23491-45-4) by a single 4‑ethoxyphenyl substituent in place of the 4‑hydroxyphenyl group, which increases lipophilicity and profoundly alters its biological handling properties .

Why Generic Substitution Fails for Bisbenzimide (Hoechst 33342, CAS 23491-52-3) in Research Workflows


Although bisbenzimide dyes share a common bis‑benzimidazole core and minor‑groove binding preference, even a single‑atom substitution can drastically alter cell‑permeability, DNA‑binding affinity, enzyme inhibition, and cytotoxicity profiles . The additional ethyl group on Hoechst 33342 renders it roughly 10‑fold more membrane‑permeable than Hoechst 33258, yet it simultaneously weakens DNA‑binding affinity by about five‑fold for certain A/T‑rich duplexes [1]. Moreover, Hoechst 33342 acts as a topoisomerase I poison while Hoechst 33258 does not, and its toxicity relative to DAPI is highly cell‑type‑dependent. Consequently, substituting one bisbenzimide analog for another without experimental re‑validation risks altered staining efficiency, unanticipated biological activity, or compromised data reproducibility.

Product‑Specific Quantitative Evidence Guide: Bisbenzimide (Hoechst 33342, CAS 23491-52-3) Differentiation


Cell Membrane Permeability: Hoechst 33342 vs. Hoechst 33258

Hoechst 33342 demonstrates approximately 10‑fold greater cell membrane permeability than its parent compound Hoechst 33258, owing to the replacement of a phenolic hydroxyl with an ethoxy group, which substantially increases lipophilicity [1]. This differential permeability is critical when staining intact live cells, as Hoechst 33258 may show significantly lower nuclear labeling efficiency under the same conditions .

Cell permeability Live-cell imaging Fluorescent DNA stain

DNA‑Binding Affinity for A/T‑Rich Duplex DNA: Hoechst 33342 vs. Hoechst 33258

Direct head‑to‑head measurement by electrospray ionization mass spectrometry (ESI‑MS) reveals that Hoechst 33258 binds the synthetic duplex d[GGGG(A/T)₄GGGG]·d[CCCC(A/T)₄CCCC] with a 1:1 association constant (K₁) approximately 5‑fold higher than that of Hoechst 33342 [1]. For the AAAA‑containing duplex at 2 µM, the K₁ values were 1.1 × 10⁷ M⁻¹ for Hoechst 33258 and 2.2 × 10⁶ M⁻¹ for Hoechst 33342; the affinity gap narrows at higher duplex concentrations but remains significant [1].

DNA minor groove binder Equilibrium binding constant Fluorochrome-DNA interaction

Topoisomerase I Inhibition Selectivity: Hoechst 33342 vs. Hoechst 33258

Hoechst 33342, but not Hoechst 33258, functions as a mammalian topoisomerase I poison, trapping reversible cleavable complexes and inhibiting endogenous nuclear topoisomerase I activity in human HL‑60 cells [1][2]. This differential activity leads to time‑ and dose‑dependent apoptosis induction, evidenced by decreased cell viability, chromatin condensation, phosphatidylserine translocation, and internucleosomal DNA fragmentation, none of which occur with Hoechst 33258 treatment [1].

Topoisomerase I poison Apoptosis induction DNA damage

Cytotoxicity Profile Relative to DAPI in Hematopoietic Colony‑Forming Assays

In a comparative study on human leukemic bone marrow cells, Hoechst 33342 (H33342) exhibited greater cytotoxicity than DAPI in a colony‑forming assay. After optimal staining conditions (30 min, 10 µg/mL, 37 °C for H33342; 23 °C for DAPI), more than 50 % of leukemic colony‑forming cells survived DAPI staining, whereas H33342 reduced survival more severely [1]. Additionally, DAPI consistently provided DNA histograms with better coefficients of variation for G₀/G₁ peaks across multiple mammalian cell lines [1].

Cytotoxicity Clonogenicity Flow cytometry

Best Research and Industrial Application Scenarios for Bisbenzimide (Hoechst 33342, CAS 23491-52-3)


Live‑Cell Nuclear Staining and Time‑Lapse Imaging

Leveraging its approximately 10‑fold higher cell membrane permeability compared to Hoechst 33258 [1], Hoechst 33342 is the dye of choice for real‑time nuclear visualization in living cells. It loads rapidly at low external concentrations (typically 0.1–1 µg/mL), minimizing dye‑induced stress while providing bright, stable fluorescence with excitation/emission maxima of ~350/461 nm .

Apoptosis and DNA‑Damage Studies Exploiting Topoisomerase I Poison Activity

Because Hoechst 33342, unlike Hoechst 33258, acts as a mammalian topoisomerase I poison and reliably induces apoptosis in HL‑60 and BC3H‑1 myocyte models [2], it serves a dual role as both a fluorescent DNA marker and a pharmacological trigger for programmed cell death, simplifying experimental design in mechanistic apoptosis and drug‑resistance research.

Flow‑Cytometric DNA Quantitation and Cell‑Cycle Analysis in Adherent and Suspension Cells

Hoechst 33342 permits vital DNA staining without a fixation step, enabling simultaneous live/dead discrimination and DNA‑content measurement in unfixed cells. Its moderate DNA‑binding affinity (K₁ ≈ 2–7 × 10⁶ M⁻¹ for A/T‑rich duplexes [3]) yields a stoichiometric fluorescence signal suitable for quantitative flow cytometry across a wide range of cell types.

Multiplex Fluorescence Microscopy with Other Fluorophores

The large Stokes shift (~111 nm between bound‑dye excitation and emission) and the absence of significant emission overlap with green or red fluorophores make Hoechst 33342 an ideal nuclear counterstain in multi‑label immunofluorescence and FISH protocols, where precise spectral separation is critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisbenzimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.